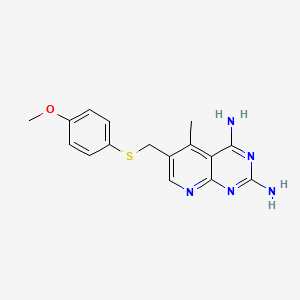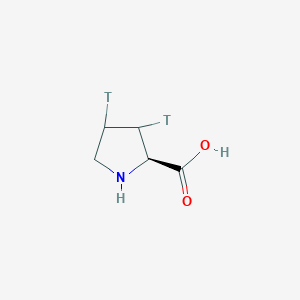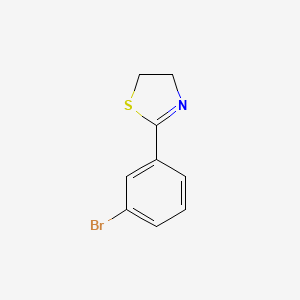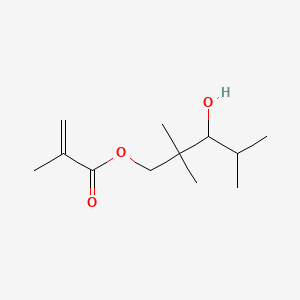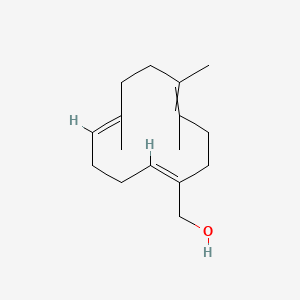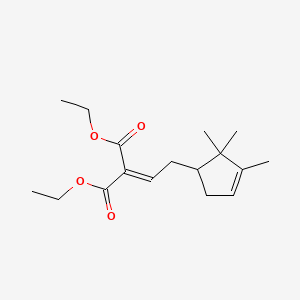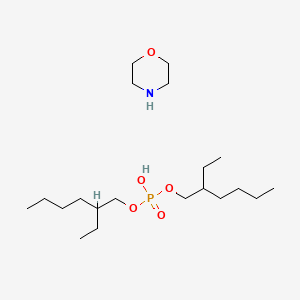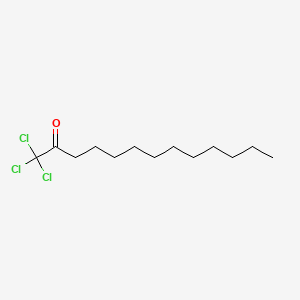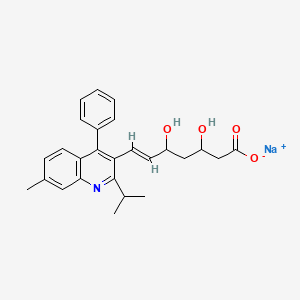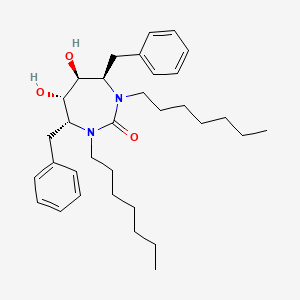
Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulphonate group, a hydroxyphenoxy group, and a tert-butyl group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate typically involves the reaction of 3-(tert-butyl)-2-hydroxyphenol with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulphonate group can form ionic interactions with positively charged sites, while the hydroxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-(2-hydroxyphenoxy)propanesulphonate
- Sodium 3-(4-hydroxyphenoxy)propanesulphonate
- Sodium 3-(tert-butyl-4-hydroxyphenoxy)propanesulphonate
Uniqueness
Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate is unique due to the presence of the tert-butyl group, which enhances its stability and hydrophobicity. This structural feature distinguishes it from other similar compounds and contributes to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
93803-96-4 |
|---|---|
Molekularformel |
C13H19NaO5S |
Molekulargewicht |
310.34 g/mol |
IUPAC-Name |
sodium;3-(3-tert-butyl-2-hydroxyphenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C13H20O5S.Na/c1-13(2,3)10-6-4-7-11(12(10)14)18-8-5-9-19(15,16)17;/h4,6-7,14H,5,8-9H2,1-3H3,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
ZZBCRQJQLKNSIF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)OCCCS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


